2-Aminonicotinoyl chloride
Description
2-Aminonicotinoyl chloride is a nicotinoyl chloride derivative featuring an amino (-NH₂) substituent at the 2-position of the pyridine ring.
Properties
IUPAC Name |
2-aminopyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5(10)4-2-1-3-9-6(4)8/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBAKONFFCSERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499565 | |
| Record name | 2-Aminopyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342614-83-9 | |
| Record name | 2-Aminopyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
2-Aminonicotinoyl chloride can be synthesized through the reaction of 2-aminonicotinic acid with thionyl chloride. The reaction typically involves heating the 2-aminonicotinic acid with an excess of thionyl chloride under reflux conditions. The reaction proceeds as follows:
C6H4(NH2)COOH+SOCl2→C6H4(NH2)COCl+SO2+HCl
Industrial Production Methods:
In industrial settings, the synthesis of this compound is scaled up by optimizing the reaction conditions, such as temperature, reaction time, and the molar ratio of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 2-Aminonicotinoyl chloride undergoes nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-aminonicotinic acid.
Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines and other derivatives.
Common Reagents and Conditions:
Amines: React with primary or secondary amines under mild conditions to form amides.
Alcohols: React with alcohols in the presence of a base to form esters.
Thiols: React with thiols to form thioesters.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
Chemistry:
2-Aminonicotinoyl chloride is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry for the development of new drugs.
Biology:
In biological research, it is used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Medicine:
It serves as an intermediate in the synthesis of pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Industry:
In the agrochemical industry, it is used in the synthesis of herbicides and insecticides .
Mechanism of Action
The mechanism of action of 2-aminonicotinoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form stable amide and ester bonds. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
2-Chloronicotinoyl Chloride
Molecular Formula: C₆H₃Cl₂NO Average Mass: 175.996 g/mol Key Features:
- Contains two chlorine atoms (at the 2-position of the pyridine ring and the carbonyl group).
- High reactivity due to the electron-withdrawing chlorine substituent, which enhances electrophilicity at the carbonyl carbon. Contrast with 2-Aminonicotinoyl Chloride:
- Replacement of chlorine (in 2-Chloronicotinoyl chloride) with an amino group (-NH₂) in this compound would significantly alter reactivity.
Table 1: Structural and Physical Comparisons
Ethyl 2-(Aminomethyl)Isonicotinate Hydrochloride
Molecular Formula : C₉H₁₃ClN₂O₂
Key Features :
- Contains an aminomethyl group (-CH₂NH₂) at the 2-position and an ethyl ester group.
- Exists as a hydrochloride salt, enhancing solubility in polar solvents. Contrast with this compound:
- The ester group in this compound replaces the acyl chloride, reducing electrophilicity. The hydrochloride salt stabilizes the amino group, whereas this compound’s free amino group may participate in intramolecular interactions or side reactions.
(R)-(+)-3-Aminoquinuclidine Dihydrochloride
Molecular Formula : C₇H₁₄N₂•(HCl)₂
Key Features :
- A bicyclic amine with two hydrochloride groups.
- Toxicity data are unverified, but hydrochloride salts typically improve stability and water solubility. Contrast with this compound:
- While both compounds feature amino groups, the quinuclidine scaffold introduces steric hindrance, limiting reactivity compared to the planar pyridine ring in nicotinoyl derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for obtaining high-purity 2-Aminonicotinoyl chloride, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Synthesis : Start with nicotinic acid derivatives (e.g., 2-aminonicotinic acid) and employ chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. Reaction conditions (temperature, solvent, stoichiometry) should be optimized via fractional factorial design to maximize yield and purity .
- Purification : Use recrystallization (polar solvents like ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis .
- Example Data Table :
| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| SOCl₂ | DMF | 80 | 78 | 99.5 |
| Oxalyl chloride | THF | 60 | 85 | 98.7 |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and how should data interpretation be standardized?
- Methodological Answer :
- FT-IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.
- ¹H/¹³C NMR : Assign peaks for the pyridine ring protons (δ 7.5–9.0 ppm) and carbonyl carbon (δ ~165 ppm). Use deuterated DMSO or CDCl₃ as solvents .
- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺) matching the molecular formula (C₆H₅ClN₂O).
- Elemental Analysis : Ensure C, H, N, and Cl percentages align with theoretical values (±0.3% tolerance) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Store samples at 4°C (short-term), -20°C (long-term), and room temperature with humidity control. Monitor degradation via HPLC every 7 days.
- Key Indicators : Formation of hydrolysis byproducts (e.g., 2-aminonicotinic acid) or color changes indicate instability. Use desiccants and inert atmospheres (argon) to prolong shelf life .
Advanced Research Questions
Q. What experimental strategies can elucidate the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Kinetic Studies : Vary nucleophiles (amines, alcohols) and measure reaction rates using in situ NMR or UV-Vis spectroscopy. Compare activation energies (Arrhenius plots) for different solvents (DMF vs. THF).
- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁵N-labeled amines) to track bond formation. Use DFT calculations to model transition states and validate experimental data .
Q. How can computational modeling (e.g., DFT) predict the electronic properties and regioselectivity of this compound in complex reactions?
- Methodological Answer :
- DFT Workflow : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Solvent Effects : Use PCM models to simulate solvent interactions. Compare computed IR/NMR spectra with experimental data to validate accuracy .
Q. How should researchers address contradictions in reported reaction yields or byproduct profiles for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under identical conditions (catalyst purity, solvent batch). Use statistical tools (ANOVA) to identify outliers.
- Advanced Characterization : Employ LC-MS or 2D NMR (HSQC, HMBC) to detect trace byproducts. Cross-reference with literature to resolve discrepancies in proposed mechanisms .
Methodological Notes
- Data Validation : Always include control experiments (e.g., reagent-only reactions) to confirm product specificity.
- Safety Protocols : Follow guidelines for handling chlorides (e.g., use fume hoods, PPE) as outlined in safety data sheets .
- Ethical Reporting : Adhere to journal standards (e.g., Beilstein Journal guidelines) for experimental reproducibility and data transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
